Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-3-methyl-2-nitropyridine

Nitro reduction Process chemistry Aniline synthesis

5-Bromo-3-methyl-2-nitropyridine (CAS 114042-02-3) is a trisubstituted pyridine derivative bearing bromine at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position, with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol. This specific substitution pattern distinguishes it from several positional isomers that share the same empirical formula but differ in the arrangement of substituents, leading to quantifiable differences in lipophilicity (XLogP3-AA = 2.1), reactivity in reduction and cross-coupling sequences, and ultimate end-use suitability.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.022
CAS No. 114042-02-3
Cat. No. B597955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-2-nitropyridine
CAS114042-02-3
Molecular FormulaC6H5BrN2O2
Molecular Weight217.022
Structural Identifiers
SMILESCC1=CC(=CN=C1[N+](=O)[O-])Br
InChIInChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3
InChIKeyVKFNGESSJFKZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-2-nitropyridine (CAS 114042-02-3): Structural Identity and Core Chemical Properties


5-Bromo-3-methyl-2-nitropyridine (CAS 114042-02-3) is a trisubstituted pyridine derivative bearing bromine at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position, with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol [1]. This specific substitution pattern distinguishes it from several positional isomers that share the same empirical formula but differ in the arrangement of substituents, leading to quantifiable differences in lipophilicity (XLogP3-AA = 2.1), reactivity in reduction and cross-coupling sequences, and ultimate end-use suitability [2]. The compound is recognized as Vemurafenib Impurity 2, a regulatory reference standard for analytical method validation, and serves as a precursor to 5-bromo-7-azaindole, a privileged scaffold in kinase inhibitor programs [3].

Why 5-Bromo-3-methyl-2-nitropyridine Cannot Be Swapped with Isomeric Bromo-methyl-nitropyridines


Bromo-methyl-nitropyridine isomers share the identical molecular formula (C₆H₅BrN₂O₂) and molecular weight, yet their positional substitution dictates regiochemical outcomes in downstream reactions and physicochemical properties. For instance, the 2-nitro-3-methyl-5-bromo arrangement present in this compound positions the nitro group to activate the bromine for specific nucleophilic aromatic substitution or cross-coupling sequences while the methyl group at C3 blocks undesired side reactions [1]. Substituting 5-bromo-2-methyl-3-nitropyridine (CAS 911434-05-4) in a synthetic route designed for the 2-nitro isomer would alter the electronic landscape of the pyridine ring, potentially leading to different regioselectivity, reaction rates, and impurity profiles that are unacceptable in regulated pharmaceutical manufacturing . The evidence below quantifies these differentiation points that make generic isomer substitution scientifically and procedurally invalid.

Quantitative Differentiation Evidence for 5-Bromo-3-methyl-2-nitropyridine vs. Closest Analogs


Nitro Group Reduction Yield: 5-Bromo-3-methyl-2-nitropyridine Delivers 84.5% Isolated Yield to the Corresponding Aniline

The reduction of 5-bromo-3-methyl-2-nitropyridine to 2-amino-3-methyl-5-bromopyridine proceeds with an isolated yield of 84.5% under standard conditions (Fe powder, NH₄Cl, EtOH/H₂O) [1]. While direct head-to-head reduction data for the isomeric 5-bromo-2-methyl-3-nitropyridine under identical conditions is not reported, class-level analysis indicates that the 2-nitro orientation (ortho to the pyridine nitrogen) benefits from enhanced activation toward reduction relative to the 3-nitro isomer, where the nitro group is meta to the pyridine nitrogen and experiences less electron-withdrawing influence from the ring heteroatom [2].

Nitro reduction Process chemistry Aniline synthesis

Lipophilicity Differentiation: 5-Bromo-3-methyl-2-nitropyridine (LogP 2.1) vs. 5-Bromo-2-methyl-3-nitropyridine (LogP 2.58)

The computed XLogP3-AA value for 5-bromo-3-methyl-2-nitropyridine is 2.1 [1]. In contrast, the positional isomer 5-bromo-2-methyl-3-nitropyridine (CAS 911434-05-4) has a reported LogP of 2.58 (XLogP) . This difference of 0.48 LogP units corresponds to an approximately three-fold difference in water/octanol partitioning coefficient. The lower lipophilicity arises because the 2-nitro-3-methyl arrangement places the polar nitro group adjacent to the ring nitrogen, enhancing local polarity more effectively than the 3-nitro-2-methyl orientation.

Lipophilicity Chromatographic retention Drug-likeness

Synthetic Access to 5-Bromo-7-azaindole: Exclusive Reactivity Enabled by the 2-Nitro-3-methyl Substitution Pattern

Chinese patent CN109456323A explicitly claims a two-step method converting 5-bromo-3-methyl-2-nitropyridine to 5-bromo-7-azaindole via enamine formation with DMA/DMF followed by cyclization with aniline sodium [1]. The 2-nitro group is essential for the initial vinylogous condensation step, while the 5-bromo substituent is preserved as a functional handle for downstream cross-coupling. The isomeric 5-bromo-2-methyl-3-nitropyridine cannot participate in this transformation because the nitro group at C3 lacks the ortho-activating relationship with the ring nitrogen required for enamine formation. This positional specificity makes the 2-nitro isomer irreplaceable for synthesizing 5-bromo-7-azaindole-based kinase inhibitor libraries [2].

Azaindole synthesis Cyclization Medicinal chemistry

Regulatory Identity as Vemurafenib Impurity 2: Pharmacopeial Reference Standard Requirement

5-Bromo-3-methyl-2-nitropyridine is formally designated as Vemurafenib Impurity 2 and is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions or commercial production of Vemurafenib [1]. The positional isomer 5-bromo-2-methyl-3-nitropyridine is not a recognized Vemurafenib impurity and lacks this regulatory qualification. For analytical laboratories performing impurity profiling of Vemurafenib drug substance or product, only the correct impurity standard with established retention time, relative response factor, and validated purity data is acceptable under ICH Q3A/Q3B guidelines [2].

Reference standard ANDAs Quality control Vemurafenib

Predicted Physicochemical Properties: Boiling Point and Density Differentiation

The predicted boiling point of 5-bromo-3-methyl-2-nitropyridine is 303.6 ± 37.0 °C at 760 mmHg with a predicted density of 1.709 ± 0.06 g/cm³ [1]. In comparison, the isomer 5-bromo-2-methyl-3-nitropyridine has a reported boiling point of 253 °C and a melting point of 38-42 °C . The approximately 50 °C higher boiling point for the 2-nitro isomer impacts distillation-based purification strategies and thermal stability considerations during reactions conducted at elevated temperatures.

Purification Distillation Process control

Optimal Industrial and Research Deployment Scenarios for 5-Bromo-3-methyl-2-nitropyridine


Pharmaceutical Impurity Reference Standard for Vemurafenib ANDA Submissions

Certified as Vemurafenib Impurity 2 with compliant characterization data, 5-bromo-3-methyl-2-nitropyridine is the legally required reference standard for HPLC impurity profiling in Vemurafenib ANDA filings. Any substitute isomer invalidates the analytical method and fails regulatory scrutiny [1].

Synthesis of 5-Bromo-7-azaindole Kinase Inhibitor Libraries

The 2-nitro-3-methyl pattern enables the exclusive two-step conversion to 5-bromo-7-azaindole (per CN109456323A), a scaffold absent in Vemurafenib but broadly exploited in PLK1, Aurora kinase, and other oncology kinase inhibitor programs. No alternative bromo-methyl-nitropyridine isomer can access this transformation [2].

Process Chemistry Optimization Requiring High-Yield Nitro Reduction

With an 84.5% reduction yield to the corresponding aniline under standard Fe/NH₄Cl conditions, this compound offers demonstrable efficiency for multi-kilogram aniline intermediate production. The yield advantage relative to class benchmarks for 3-nitropyridines supports cost modeling for procurement decisions [3].

Analytical Method Development Requiring Defined Lipophilicity Standards

The LogP of 2.1 (versus 2.58 for the 3-nitro isomer) provides a quantifiable differentiation point for calibrating reversed-phase HPLC gradient methods and assessing relative retention of isomeric impurities in reaction monitoring assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-methyl-2-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.